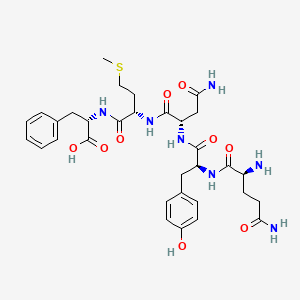
4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid is an organic compound that features a brominated thiophene ring attached to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid typically involves the bromination of thiophene followed by coupling with a butenoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the brominated thiophene and the butenoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-2-oxobut-3-enoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid is unique due to the presence of both a brominated thiophene ring and a butenoic acid moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
919476-21-4 |
|---|---|
Formule moléculaire |
C8H5BrO3S |
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
4-(4-bromothiophen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H5BrO3S/c9-5-3-6(13-4-5)1-2-7(10)8(11)12/h1-4H,(H,11,12) |
Clé InChI |
OYZMMTOSDVSKID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)C=CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
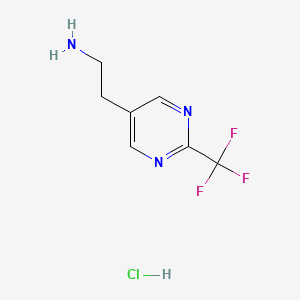
![N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12637594.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
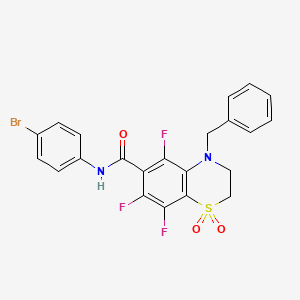
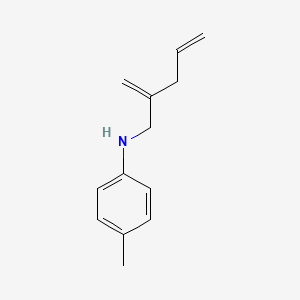
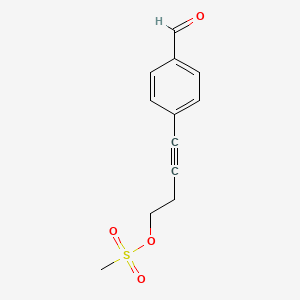
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
